(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c1-7-2-3-8(4-7,5-12-7)6-13(9,10)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAAODAEYSARNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride typically involves the reaction of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Bases: Pyridine, triethylamine.
Solvents: Anhydrous dichloromethane, tetrahydrofuran.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride is used as a reagent for introducing the sulfonyl group into organic molecules. It is also used in the synthesis of various heterocyclic compounds .
Biology and Medicine
In biological and medicinal research, this compound is used to modify biomolecules, such as peptides and proteins, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules .
Industry
In the industrial sector, (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride is used in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol: The precursor to the sulfonyl chloride derivative.
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonamide: A derivative formed by reaction with amines.
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonate: A derivative formed by reaction with alcohols.
Uniqueness
The uniqueness of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride lies in its ability to introduce the sulfonyl group into various organic molecules, making it a versatile reagent in organic synthesis. Its bicyclic structure also imparts unique steric and electronic properties that can influence the outcome of chemical reactions .
Biological Activity
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, highlighting its significance in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure, which contributes to its unique biological activity. The presence of the methanesulfonyl chloride moiety enhances its reactivity, making it a versatile building block in drug design.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃ClO₂S |
| Molecular Weight | 248.74 g/mol |
| CAS Number | 2416234-83-6 |
The biological activity of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride is primarily attributed to its role as a sulfonyl chloride derivative. This class of compounds is known for their ability to modify biomolecules through sulfonation, which can influence various biochemical pathways.
Anticancer Activity
Recent studies have indicated that derivatives of bicyclic sulfonamides exhibit significant anticancer properties, particularly against breast cancer cell lines such as MCF-7. For instance, compounds structurally related to (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride have demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cancer cell proliferation .
Case Study:
In a study investigating novel SERDs (Selective Estrogen Receptor Degraders), compounds similar to (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride showed promising results with IC50 values of 0.84 μM and 0.77 μM against MCF-7 cells, suggesting that modifications in the alkyl side chains significantly affect their biological activity .
In Vivo Studies
Animal model studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that it exhibits favorable absorption and distribution characteristics, which are critical for effective therapeutic use.
Q & A
Q. Critical Parameters :
- Temperature control to prevent decomposition.
- Moisture-free solvents to avoid sulfonic acid byproducts .
Basic: Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Bicyclic protons: δ 1.2–2.8 ppm (multiplet, bridgehead CH₂).
- Methanesulfonyl group: δ 3.5–4.0 ppm (singlet, CH₂SO₂Cl) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ for C₈H₁₁ClO₃S: calc. 246.0125) .
- FT-IR : Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ .
Q. Table: Key Analytical Markers
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.7 (s, CH₂SO₂Cl) | |
| ¹³C NMR | δ 57.2 (SO₂Cl) | |
| HRMS | m/z 246.0125 ([M+H]⁺) |
Basic: What are the optimal storage conditions to ensure stability?
Methodological Answer:
- Storage : In amber glass vials under inert gas (Argon) at –20°C to prevent hydrolysis .
- Handling : Use anhydrous solvents (e.g., dry DCM) and gloveboxes for moisture-sensitive reactions .
- Decomposition Risks : Exposure to humidity or light accelerates degradation; monitor via TLC or NMR periodically .
Advanced: How does the compound participate in photocatalytic cycloadditions, and what substitution patterns are accessible?
Methodological Answer:
The sulfonyl chloride group acts as an electron-deficient partner in [2+2] cycloadditions under blue-light photocatalysis (e.g., Ir(ppy)₃ catalyst):
Mechanism : Photoexcitation generates a diradical intermediate, enabling strain-driven ring-opening of the bicyclic system .
Substitution Patterns : 11 distinct patterns achieved via varying alkenes/alkynes, including aryl, alkyl, and heteroatom-functionalized groups .
Outcomes : Products like bicyclo[2.1.1]hexanes with high diastereoselectivity (>90% in some cases) .
Q. Table: Representative Cycloaddition Partners
| Partner | Product Substitution | Yield (%) | Reference |
|---|---|---|---|
| Styrene | 1-Aryl | 78 | |
| Ethylene | 1,2-Diethyl | 65 |
Advanced: What strategies are used to resolve contradictions in experimental yields across different synthetic routes?
Methodological Answer:
- Variable Analysis : Compare reaction parameters (temperature, catalyst loading, solvent polarity) across studies .
- Case Study : Lower yields (e.g., 45% vs. 75%) in one protocol may stem from inadequate inert atmospheres, leading to hydrolysis .
- Resolution : Design a controlled experiment matrix (DoE) to isolate critical factors (e.g., moisture levels, reagent purity) .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., SN2 displacement at sulfur).
- Key Insight: Steric hindrance from the bicyclic system increases activation energy by 15–20 kJ/mol vs. linear analogs .
- MD Simulations : Solvent effects (e.g., DCM vs. THF) on reaction kinetics .
- Software : Spartan or Schrödinger Suite for visualizing electrostatic potential maps (ESP) to identify reactive sites .
Advanced: What biological targets have been explored for derivatives of this compound, and how is activity assessed?
Methodological Answer:
- Enzyme Inhibition : Derivatives tested against serine hydrolases via fluorogenic assays (e.g., inhibition of FAAH with IC₅₀ = 2.3 µM) .
- Cellular Uptake : Radiolabeled analogs (³⁵S) used to track penetration in HeLa cells .
- SAR Studies : Modifying the bicyclic ring (e.g., adding methyl groups) enhances target affinity by 3-fold .
Q. Table: Biological Activity Data
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Fluoro-phenyl | FAAH | 2.3 | |
| 3-Bromo-2-methyl | COX-2 | 18.7 |
Advanced: How does its reactivity compare to other bicyclic sulfonyl chlorides in click chemistry?
Methodological Answer:
- Kinetic Studies : Second-order rate constants (k₂) measured via UV-Vis with azide partners:
- This compound: k₂ = 0.45 M⁻¹s⁻¹ in DMSO .
- Bicyclo[2.2.2]octane analog: k₂ = 0.12 M⁻¹s⁻¹ due to increased steric bulk .
- Thermodynamic Stability : DSC shows decomposition onset at 120°C vs. 90°C for camphorsulfonyl chloride .
Advanced: What methodologies guide the design of derivatives for improved pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity (calculated via ChemAxon) .
- Metabolic Stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., sulfonyl group oxidation) .
- Pro-drug Strategies : Mask the sulfonyl chloride as a stable thioether for in vivo activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
